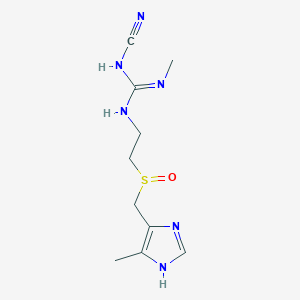
Emodin 1-O-beta-D-glucoside
Overview
Description
Emodin-1-O-glucoside is a naturally occurring anthraquinone derivative. It is a glucoside form of emodin, which is found in various plants, particularly in the rhubarb species. Emodin-1-O-glucoside is known for its diverse biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial properties .
Mechanism of Action
Target of Action
Emodin 1-O-beta-D-glucoside primarily targets bacterial neuraminidase (BNA), acting as a potent and noncompetitive inhibitor . It also interferes with various cycle-related proteins, such as inner centromere protein and Aurora B kinase .
Mode of Action
This compound interacts with its targets by binding to the active site of the enzyme, thereby inhibiting its function . This interaction leads to a decrease in the activity of the targeted enzymes, resulting in the observed biological effects .
Biochemical Pathways
This compound affects multiple biochemical pathways. It is involved in the inflammatory pathway, anti-apoptosis pathway, anti-hypertrophy pathway, anti-fibrosis pathway, and the pathway regulating oxidative damage . These pathways play crucial roles in various biological processes, including cell survival, proliferation, and response to stress .
Pharmacokinetics
This compound has poor oral bioavailability due to its extensive glucuronidation . Certain compounds, such as trans-2,3,5,4’-tetrahydroxystilbene-2-o-β-d-glucopyranoside (tsg), can promote the absorption of emodin and increase its plasma concentration, thereby enhancing its efficacy .
Result of Action
The action of this compound results in a variety of molecular and cellular effects. It has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines . It also has anti-bacterial and anti-viral properties, inhibiting the growth of various pathogens .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other compounds in the environment can affect its absorption and bioavailability . Furthermore, the pH and temperature of the environment can also impact its stability and activity .
Biochemical Analysis
Biochemical Properties
Emodin 1-O-beta-D-glucoside interacts with various enzymes and proteins. It primarily transforms into emodin glucuronide with exceedingly low absorption and bioavailability, catalyzed by UDP-glucuronosyltransferases (UGTs) 1A1 and UGT1A9 .
Cellular Effects
This compound has been shown to have potent anti-inflammatory effects in human umbilical vein endothelial cells (HUVECs) as well as in mice . It also has effects on various types of cells and cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It has been shown to inhibit the activity of tyrosine kinases, such as mitogen-activated protein kinase (MAPK), protein kinase C (PKC), factor kappa-light-chain-enhancer of activated B cells (NF-κB) and extracellular signal-regulated protein kinase (ERK), which play an important regulatory role in cell proliferation .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. For instance, it has been shown to exert neuroprotective effects in ischemia both in vitro and in vivo
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For example, it has been administered at a single dose (9 μg per mouse, intravenous (i.v.) injection 12 h after CLP) and did not prevent CLP-induced EPCR shedding . Therefore, it was administered two times (9 μg per mouse, once 12, 50 h after CLP, i.v.), which resulted in a decrease in the EPCR shedding .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is transformed into emodin glucuronide, catalyzed by UDP-glucuronosyltransferases (UGTs) 1A1 and UGT1A9 .
Preparation Methods
Synthetic Routes and Reaction Conditions: Emodin-1-O-glucoside can be synthesized through the glucosylation of emodin. This process involves the use of plant secondary product glycosyltransferases (PSPGs). For instance, the enzyme UDP-glycosyltransferase (RpUGT1) from the rhizome of Rheum palmatum has been shown to glucosylate emodin, yielding emodin-1-O-glucoside .
Industrial Production Methods: Industrial production of emodin-1-O-glucoside typically involves extraction from plant sources such as Rheum palmatum. The process includes the isolation of emodin followed by its glucosylation using specific enzymes or chemical methods .
Chemical Reactions Analysis
Types of Reactions: Emodin-1-O-glucoside undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and enhancing its biological activities .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like hydroxylamine or hydrazine.
Major Products: The major products formed from these reactions include various derivatives of emodin-1-O-glucoside, which may exhibit enhanced or altered biological activities .
Scientific Research Applications
Emodin-1-O-glucoside has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other bioactive compounds.
Biology: Studies have shown its potential in modulating cell signaling pathways and gene expression.
Medicine: Emodin-1-O-glucoside exhibits anti-inflammatory, anti-tumor, and anti-bacterial properties, making it a candidate for drug development
Comparison with Similar Compounds
Emodin-8-O-glucoside: Another glucoside form of emodin with similar biological activities.
Chrysophanol-8-O-glucoside: A related anthraquinone glucoside with anti-inflammatory and anti-tumor properties.
Rhein-8-O-glucoside: Known for its anti-inflammatory and anti-tumor effects.
Uniqueness: Emodin-1-O-glucoside is unique due to its specific glucosylation at the 1-O position, which may confer distinct biological activities and pharmacokinetic properties compared to other glucosides .
Properties
IUPAC Name |
1,3-dihydroxy-6-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O10/c1-7-2-9-15(18(27)14-10(16(9)25)4-8(23)5-11(14)24)12(3-7)30-21-20(29)19(28)17(26)13(6-22)31-21/h2-5,13,17,19-24,26,28-29H,6H2,1H3/t13-,17-,19+,20-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXXFEBMBNPRRSI-JNHRPPPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2=O)C=C(C=C4O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)C4=C(C2=O)C=C(C=C4O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201020031 | |
| Record name | Emodin 1-O-beta-D-glucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201020031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38840-23-2 | |
| Record name | Emodin 1-O-β-D-glucopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38840-23-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Emodin 1-O-beta-D-glucoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038840232 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Emodin 1-O-beta-D-glucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201020031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EMODIN 1-O-.BETA.-D-GLUCOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/513F53H6BU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



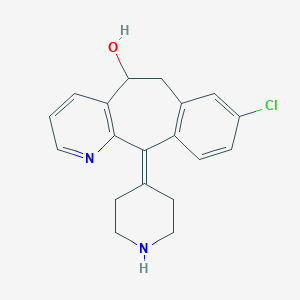
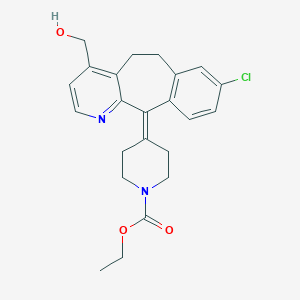
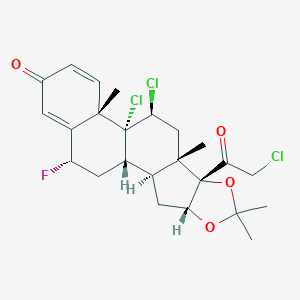
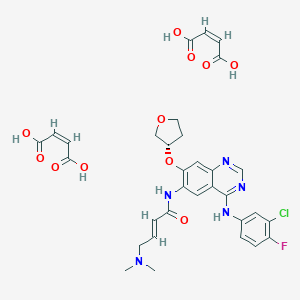
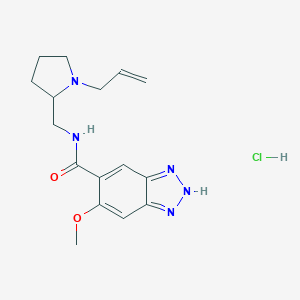
![8-chloro-11-(1-methylpiperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine](/img/structure/B194729.png)
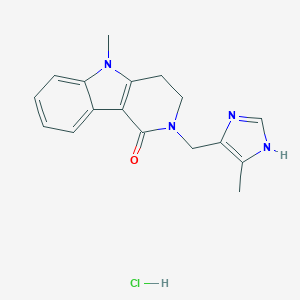
![(2R)-4-benzyl-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]morpholin-3-one](/img/structure/B194743.png)
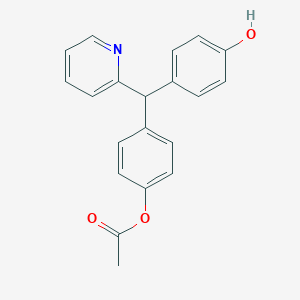

![4-(Acetylamino)-5-bromo-N-[2-(diethylamino)ethyl]-2-methoxybenzamide](/img/structure/B194764.png)
